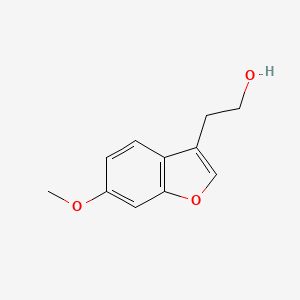
2-(6-Methoxy-benzofuran-3-yl)ethanol
Overview
Description
2-(6-Methoxy-benzofuran-3-yl)ethanol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a methoxy group at the 6th position and an ethanol group at the 2nd position of the benzofuran ring gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxybenzofuran.
Grignard Reaction: The 6-methoxybenzofuran undergoes a Grignard reaction with ethyl magnesium bromide to form the intermediate 2-(6-methoxybenzofuran-3-yl)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-benzofuran-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: 2-(6-Methoxy-benzofuran-3-yl)acetaldehyde or 2-(6-Methoxy-benzofuran-3-yl)acetic acid.
Reduction: 2-(6-Methoxy-benzofuran-3-yl)ethane.
Substitution: Products depend on the nucleophile used, such as 2-(6-Hydroxy-benzofuran-3-yl)-ethanol.
Scientific Research Applications
2-(6-Methoxy-benzofuran-3-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-benzofuran-3-yl)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-benzofuran-3-yl)acetic acid
- 2-(6-Methoxy-benzofuran-3-yl)ethane
- 2-(6-Hydroxy-benzofuran-3-yl)-ethanol
Uniqueness
2-(6-Methoxy-benzofuran-3-yl)ethanol is unique due to the presence of both a methoxy group and an ethanol group, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
NHYHCROSVLBBSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

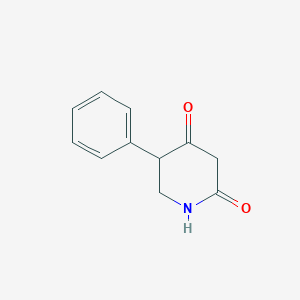

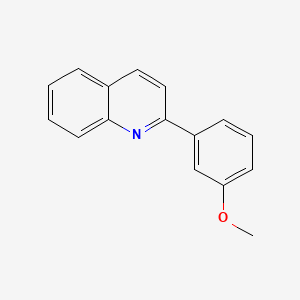
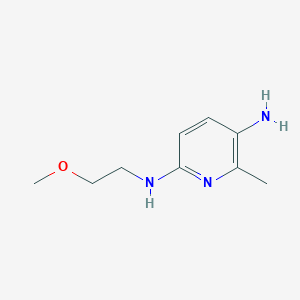
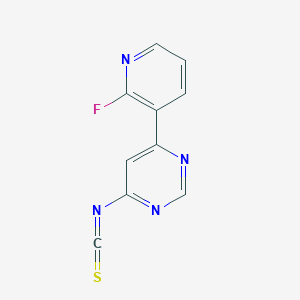
![(3,5-dichlorophenyl)methyl 2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]morpholine-4-carboxylate](/img/structure/B8539736.png)
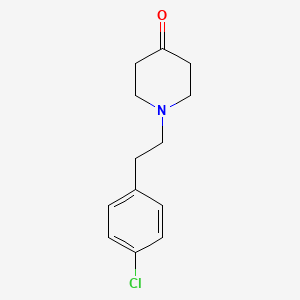
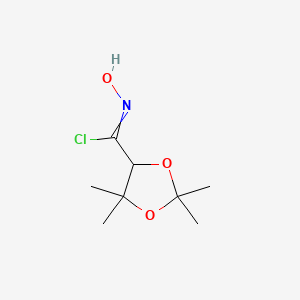
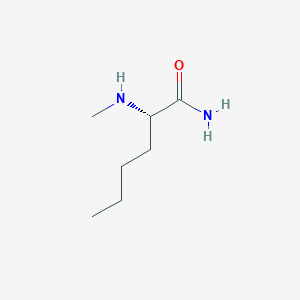
![Acetamide,n-[4-[4-[(5-phenyl-2-oxazolyl)methyl]-1-piperazinyl]phenyl]-](/img/structure/B8539766.png)
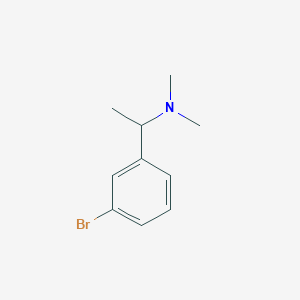
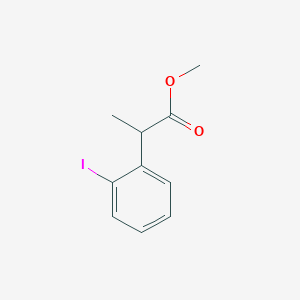
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-](/img/structure/B8539796.png)
![2-[4-(3-Fluoro-benzyloxy)-phenyl]-ethanol](/img/structure/B8539804.png)
